![molecular formula C11H10ClF3O2 B1320368 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride CAS No. 60626-15-5](/img/structure/B1320368.png)
2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride is a useful research compound. Its molecular formula is C11H10ClF3O2 and its molecular weight is 266.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Membrane Conductance and Electrocatalysis
Carboxylic Acids and Muscle Chloride Channel Conductance Research by Carbonara et al. (2001) explored the effects of introducing an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid on muscle chloride channel conductance. They found that this chemical modification impacts biological activity, with activity being influenced by the length of the alkyl chain and the introduction of a second aryloxy moiety in the side-chain (Carbonara et al., 2001).
Electrocatalytic Reduction of CO2 Nichols et al. (2018) studied an iron(III) chloride compound in the context of electrocatalysis, particularly focusing on the reduction of CO2 to formate. This process is significant in the field of sustainable chemistry, offering insights into the conversion of CO2, a greenhouse gas, into useful chemicals (Nichols et al., 2018).
Applications in Organic Synthesis and Analysis
Selective Deblocking of Propargyl Carbonates Ramesh et al. (2005) described the use of propargyloxycarbonyl chloride for protecting the hydroxyl and amino functionalities of amino alcohols and aminophenols, demonstrating its role in orthogonal protection strategies for hydroxyl and amino functionalities in synthetic chemistry (Ramesh et al., 2005).
High-Performance Liquid Chromatography (HPLC) Separation Hu et al. (2009) investigated the use of ionic liquids as mobile phase additives in HPLC for the separation of phenoxy acid herbicides and phenols, highlighting the potential of modifying ionic liquids for analytical applications in chemistry (Hu et al., 2009).
Catalysts and Chemical Transformations
Trifluoromethylation of Aryl Chlorides Cho et al. (2010) presented an efficient method for appending trifluoromethyl groups to a broad range of aryl substrates using a palladium catalyst, a process important in the synthesis of pharmaceutical and agrochemical compounds (Cho et al., 2010).
Phenoxyimidazolyl-salicylaldimine Iron Complexes Yankey et al. (2014) synthesized iron complexes that were utilized as catalysts for ethylene reactions, indicating the relevance of these compounds in catalytic processes and industrial chemistry (Yankey et al., 2014).
Mecanismo De Acción
Mode of Action
It is known that halogenated aromatic compounds can participate in a variety of chemical reactions, including nucleophilic substitution and oxidation .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride . Factors such as pH, temperature, and the presence of other chemicals can affect how the compound interacts with its targets and how it is metabolized in the body.
Análisis Bioquímico
Biochemical Properties
2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The trifluoromethyl group in the compound enhances its reactivity, allowing it to form stable complexes with target biomolecules. These interactions can lead to changes in the activity and function of the enzymes and proteins involved, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to alterations in cell function, including changes in metabolic pathways and signal transduction mechanisms. These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and alterations in cellular processes. The trifluoromethyl group in the compound enhances its binding affinity to target biomolecules, making it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to persistent changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, the compound can induce toxic effects, including cellular damage and alterations in organ function. These dosage-dependent effects highlight the importance of careful dosage optimization in research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. These interactions can result in the modulation of specific biochemical pathways, making the compound a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments. These interactions can affect the compound’s localization and accumulation within cells, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the compound’s ability to modulate specific biochemical pathways and cellular processes .
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-9(10(12)16)17-8-5-3-4-7(6-8)11(13,14)15/h3-6,9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMHQAGTGONDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602807 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60626-15-5 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
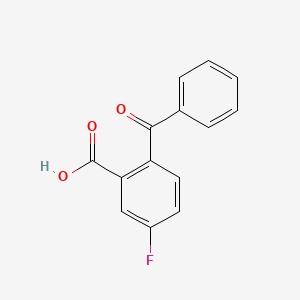
![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)
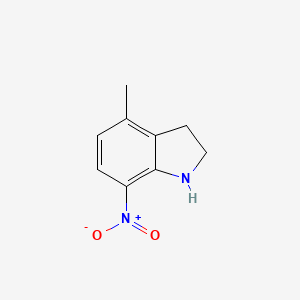





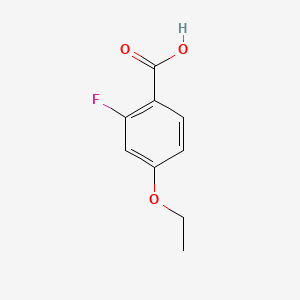
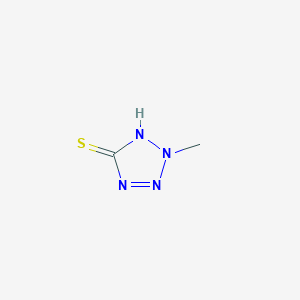
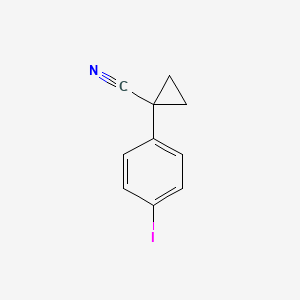

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

